Welcome to the BenchChem Online Store!
molecular formula C11H13NO B8563919 2-(3-Methoxy-phenyl)-butyronitrile

2-(3-Methoxy-phenyl)-butyronitrile

Cat. No. B8563919
M. Wt: 175.23 g/mol
InChI Key: CIDTUGIPHMXGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06358973B1

Procedure details

By working in a way similar to that described in example 16 but using 3-methoxy-phenyl-acetonitrile (8.8 g, 60 mmoles), DMF (60 ml), NaH (60%, 2.88 g, 72 mmoles) and ethylbromide (7.85 g, 72 mmoles), and chromatographing with petrolatum/ethyl ether 97:3 as eluent, 6.1 g of the title compound were obtained (yield: 58%).
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.88 g
Type
reactant
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
petrolatum ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
58%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].[CH2:14](Br)[CH3:15]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:14][CH3:15])[C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
7.85 g
Type
reactant
Smiles
C(C)Br
Step Four
Name
petrolatum ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C#N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.